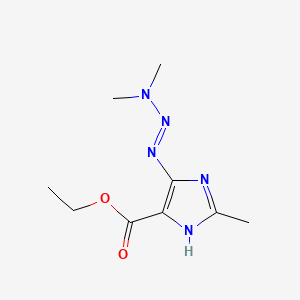
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbethoxy group, a triazeno group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Carbethoxy Group: The carbethoxy group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Addition of the Triazeno Group: The triazeno group can be added through a diazotization reaction followed by coupling with a suitable amine.
Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy or triazeno groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or triazenes.
Scientific Research Applications
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-ethylimidazole: Similar structure with an ethyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole: Similar structure with a phenyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-chloroimidazole: Similar structure with a chloro group instead of a methyl group.
Uniqueness
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
41459-10-3 |
|---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N5O2/c1-5-16-9(15)7-8(11-6(2)10-7)12-13-14(3)4/h5H2,1-4H3,(H,10,11)/b13-12+ |
InChI Key |
NUEUPPUYXCLQHE-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(N1)C)/N=N/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


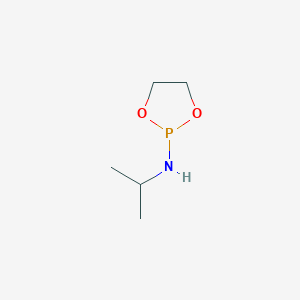

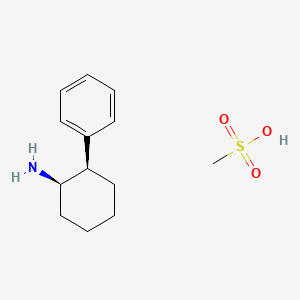
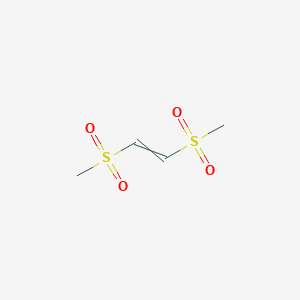
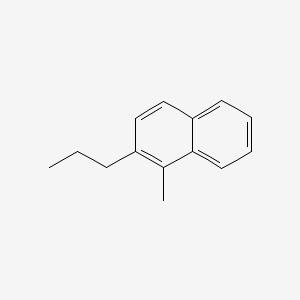
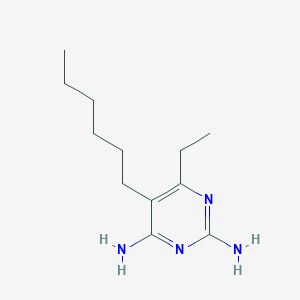
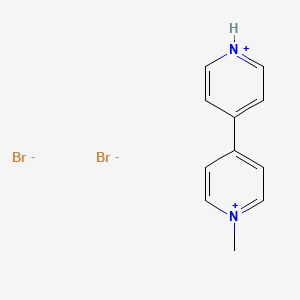

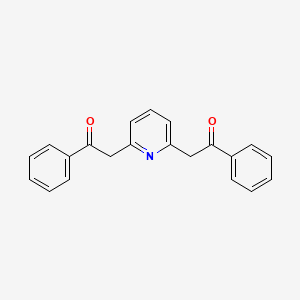
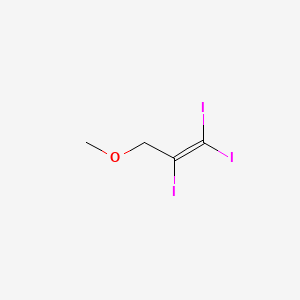
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
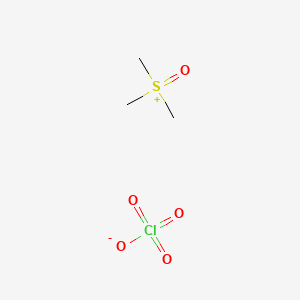
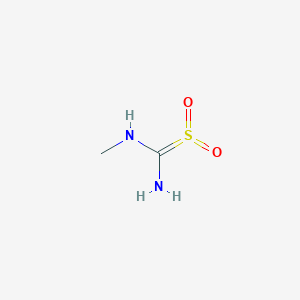
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
